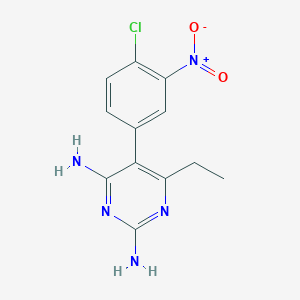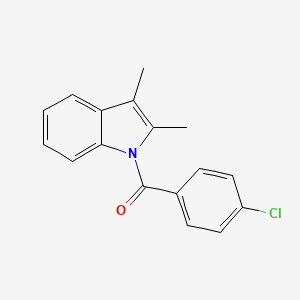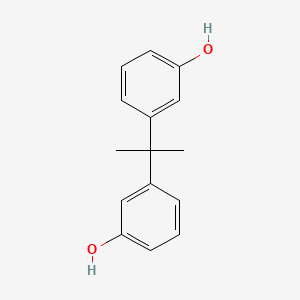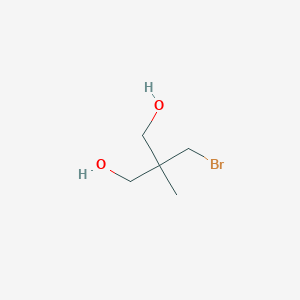
2-(Bromomethyl)-2-methylpropane-1,3-diol
概要
説明
“2-Bromoethyl ether” or “Bis(2-bromoethyl) ether” is an organobromine compound that is also an ether. It is used in the manufacture of pharmaceuticals and crown ethers . It reacts with aldehydes and ketones to form α-methylene-butyrolactones and is used in the synthesis of methotrexate analogues .
Synthesis Analysis
The synthesis of similar compounds has been reported in various scientific papers . For instance, the synthesis of lenalidomide, a pharmaceutical compound, involves treating compound 3 (3-aminopiperidine-2,6-dione) with a nitro-substituted methyl 2-(bromomethyl) benzoate, followed by hydrogenation of the nitro group .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For instance, the asymmetry parameter calculations for the pyridine ring indicate that the structure is planar .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of 2-bromo-2-methylpropane with propanoic acid is believed to proceed via an SN1 mechanism . The hydrolysis of 2-bromo-2-methylpropane in the presence of sodium hydroxide is cited as a classic example of an SN1 reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies . For instance, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Microbial Oxidation
- Microbial Oxidation of Derivatives : The microbial oxidation of 2-methylpropane-1,3-diol and its derivatives (such as 2-ethyl and 2-isopropyl derivatives) results in the formation of corresponding hydroxy acids. This process achieves high optical purity in some cases, as observed in the formation of β-hydroxyisobutyric acid (Ohta & Tetsukawa, 1979).
Chemical Decomposition and Reactivity
- Decomposition in Aqueous Base : 2-Bromo-2-nitropropane-1,3-diol decomposes in aqueous base, releasing various products through multiple concurrent decomposition pathways, involving 2-bromo-2-nitroethanol as an intermediate (Challis & Yousaf, 1991).
- Ring Opening for Heteroatom Substituted Derivatives : 2-(Bromomethyl)-1-sulfonylaziridines have been used to prepare 1,3-heteroatom substituted 2-aminopropane derivatives, demonstrating the utility of 1-arenesulfonyl-2-(bromomethyl)aziridines in synthesizing functionalized sulfonamides (D’hooghe et al., 2005).
Synthesis and Catalysis
- Allylation by 2-Methylenepropane-1,3-diol : 2-Methylenepropane-1,3-diol can allylate an aldehyde at room temperature in the presence of palladium catalyst, illustrating its potential in catalytic processes (Masuyama et al., 1996).
- Inhibitive Effect of Schiff Base Compounds : Schiff base compounds containing 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol have been investigated for their inhibitive properties on mild steel corrosion, showing significant efficiency (Leçe et al., 2008).
Pharmacological and Biological Studies
- Anti-Cancer Studies : Novel compounds like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol have been synthesized and studied for their anti-cancer activities against human breast and prostate cancer cell lines (Pavitha et al., 2017).
Solvent Effects in Chemical Reactions
- Quantifying Solvent Effects through QSPR : Studies on tertiary alkyl halides like 2-bromo-2-methylpropane in various solvents have been used to understand solvent effects on reactivity, providing insights into solute-solvent interactions (Moreira et al., 2019).
Molecular Structure and Properties
- Molecular Structures and Electron Diffraction Studies : The molecular structures of related compounds like 2-bromo-1-chloro-2-methylpropane have been investigated using electron diffraction, revealing insights into their conformational compositions (Shen, 1984).
作用機序
Target of Action
2-(Bromomethyl)-2-methylpropane-1,3-diol is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . .
Mode of Action
The compound’s mode of action is primarily through its interaction with guanine and adenine based-nucleosides. It causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Pharmacokinetics
It is known that the compound is insoluble in water but miscible with organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the levels of guanine and adenine based-nucleosides. This could potentially affect processes that rely on these nucleosides, such as DNA replication and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic solvents can enhance its solubility and thus potentially its bioavailability . .
Safety and Hazards
The safety and hazards associated with similar compounds have been documented . For example, bromothalonil, also known as Methyldibromo glutaronitrile (MDBGN), is a widely used preservative that can be found in many personal hygiene and industrial products. It is also a known allergen and dermatological irritant that has been banned in many EU countries due to increasing rates of contact allergy .
将来の方向性
There are several future directions for research involving similar compounds . These include the development of novel 2-(Bromomethyl)-2-methylpropane-1,3-diol derivatives with improved pharmacological properties, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a building block for the synthesis of new materials with unique properties.
生化学分析
Biochemical Properties
It has been observed to cause the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides
Molecular Mechanism
The molecular mechanism of action of 2-(Bromomethyl)-2-methylpropane-1,3-diol involves its role as a reactant in organic synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(bromomethyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-5(2-6,3-7)4-8/h7-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXGGNZLPTXQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176609 | |
| Record name | 2-(Bromomethyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2210-03-9 | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-2-methylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-methylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



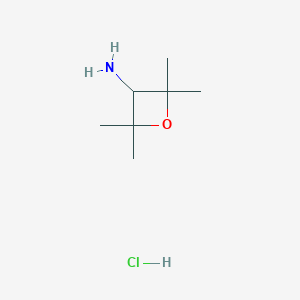
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
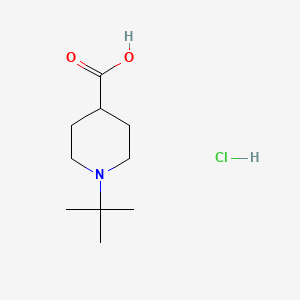
![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)

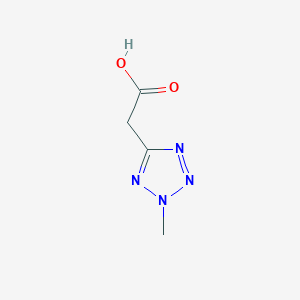
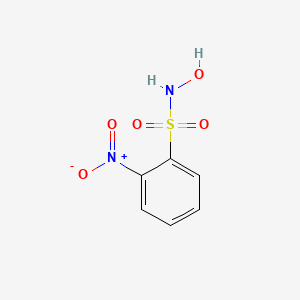
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)

